Methyl 5-bromo-2-(bromomethyl)nicotinate

Description

Foundational Principles of Pyridine (B92270) Carboxylate Functionalization

The functionalization of pyridine carboxylates is governed by the inherent electronic properties of the pyridine ring. As a six-membered heteroaromatic compound containing a nitrogen atom, the pyridine ring is electron-deficient. beilstein-journals.org This electron deficiency makes the ring less susceptible to electrophilic aromatic substitution compared to benzene (B151609), and when such reactions do occur, they typically require harsh conditions and proceed at the C-3 position. nih.gov Conversely, the ring is activated towards nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov

The presence of a carboxylate group, an electron-withdrawing substituent, further deactivates the ring towards electrophilic attack. However, it plays a crucial role in directing further functionalization. The challenges associated with the classical functionalization of pyridines have led to the development of modern synthetic methods, most notably transition-metal-catalyzed C-H bond functionalization. beilstein-journals.orgrsc.org This strategy allows for the direct introduction of new functional groups onto the pyridine core without the need for pre-functionalized substrates, enhancing synthetic efficiency. rsc.org The regioselectivity of these reactions can be controlled by various factors, including the choice of catalyst, directing groups, and reaction conditions, enabling chemists to selectively modify specific positions on the pyridine carboxylate scaffold. researchgate.netresearchgate.net

Strategic Importance of Polyhalogenated Pyridine Scaffolds

Polyhalogenated pyridine scaffolds are of immense strategic importance in organic synthesis and drug discovery. The incorporation of multiple halogen atoms onto the pyridine ring serves two primary functions: modulating biological activity and providing versatile synthetic handles for molecular elaboration. nih.govacs.org In medicinal chemistry, halogens can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govrsc.org

From a synthetic standpoint, the differing reactivity of various halogens (e.g., iodine, bromine, chlorine) allows for selective and sequential functionalization. acs.org These halogenated positions are ideal sites for a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. researchgate.net This capability enables the construction of highly complex and diverse molecular libraries from a common polyhalogenated pyridine intermediate. The ability to introduce different substituents at specific locations on the pyridine ring is a powerful tool for structure-activity relationship (SAR) studies in the process of drug development. acs.orgrsc.org Consequently, polyhalogenated pyridines are considered privileged building blocks for accessing novel chemical entities in pharmaceuticals and agrochemicals. nih.govresearchgate.net

Defining the Chemical Landscape of Methyl 5-bromo-2-(bromomethyl)nicotinate: A Research Perspective

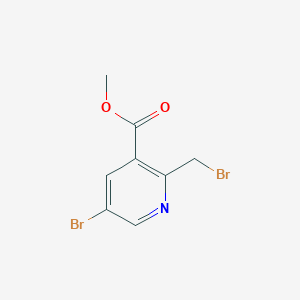

This compound is a di-brominated pyridine derivative that serves as a highly functionalized building block in organic synthesis. Its chemical structure features a pyridine ring substituted with a methyl carboxylate (nicotinate) group at the 3-position, a bromine atom at the 5-position, and a bromomethyl group at the 2-position. This specific arrangement of functional groups makes it a bifunctional reagent with two distinct reactive sites.

| Property | Value |

|---|---|

| CAS Number | 1260667-58-0 bldpharm.comalchempharmtech.com |

| Molecular Formula | C₈H₇Br₂NO₂ bldpharm.comanichemllc.com |

| Molecular Weight | 308.95 g/mol bldpharm.com |

| SMILES Code | O=C(OC)C1=C(CBr)N=CC(Br)=C1 bldpharm.com |

From a research perspective, the value of this compound lies in its capacity for selective, orthogonal reactions.

Nucleophilic Substitution : The bromomethyl group at the 2-position is analogous to a benzylic bromide. It is highly reactive and susceptible to substitution by a wide range of nucleophiles, including amines, thiols, and alkoxides. This allows for the straightforward introduction of diverse side chains at this position.

Cross-Coupling Reactions : The bromine atom attached directly to the pyridine ring at the 5-position is a classic handle for transition-metal-catalyzed cross-coupling reactions. This site can be used to form new carbon-carbon or carbon-heteroatom bonds, enabling the connection of the pyridine scaffold to other aromatic or aliphatic fragments.

The synthesis of this compound typically involves a multi-step process starting from a simpler nicotinate (B505614) precursor. A common synthetic approach would be the bromination of the pyridine ring of a 2-methylnicotinate derivative, followed by the radical-initiated bromination of the methyl group using a reagent like N-bromosuccinimide (NBS). chemicalbook.com This dual reactivity makes this compound a valuable intermediate for constructing complex heterocyclic molecules for evaluation in medicinal chemistry and materials science research.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-(bromomethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-13-8(12)6-2-5(10)4-11-7(6)3-9/h2,4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUUMTSBLWWBMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Bromo 2 Bromomethyl Nicotinate

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of Methyl 5-bromo-2-(bromomethyl)nicotinate reveals two primary disconnections. The first is the C-Br bond of the bromomethyl group, leading back to the precursor Methyl 5-bromo-2-methylnicotinate. This disconnection points to a late-stage benzylic bromination as a key synthetic step.

The second key disconnection is the C-Br bond on the pyridine (B92270) ring, suggesting an electrophilic aromatic substitution on a 2-methylnicotinate derivative. This leads back to Methyl 2-methylnicotinate. Further disconnection of the ester group points towards 2-methylnicotinic acid as a potential starting material. This analysis suggests a synthetic sequence involving the formation of the nicotinic acid framework, followed by esterification, regioselective aromatic bromination, and finally, selective benzylic bromination.

Bromination Strategies

Regioselective Aromatic Bromination of the Pyridine Nucleus

The introduction of a bromine atom at the 5-position of the pyridine ring is typically achieved through electrophilic aromatic substitution. The pyridine ring is generally less reactive than benzene (B151609) towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. However, the existing substituents on the ring, namely the methyl group at the 2-position and the methoxycarbonyl group at the 3-position, influence the regioselectivity of the bromination.

Common brominating agents for this transformation include N-bromosuccinimide (NBS) in the presence of an acid catalyst. The reaction conditions are crucial to achieve the desired regioselectivity and avoid polybromination.

Selective Benzylic Bromination (Bromomethylation) of Alkyl Substituents

The conversion of the 2-methyl group to a bromomethyl group is a critical step and is typically accomplished via a free-radical bromination. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and under photochemical or thermal conditions. The use of NBS is advantageous as it provides a low, constant concentration of bromine, which favors the desired radical substitution over competing electrophilic addition to the aromatic ring.

The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux.

Mechanistic Considerations for Halogenation Reactions

The electrophilic aromatic bromination of the pyridine nucleus proceeds through a standard mechanism involving the formation of a sigma complex (arenium ion). The bromine electrophile, activated by a Lewis or Brønsted acid, attacks the electron-rich pyridine ring. The position of attack is directed by the existing substituents. The subsequent loss of a proton restores the aromaticity of the ring.

In contrast, the benzylic bromination with NBS follows a free-radical chain mechanism. The reaction is initiated by the homolytic cleavage of the initiator to form radicals. These radicals then abstract a hydrogen atom from the methyl group to generate a resonance-stabilized benzylic radical. This benzylic radical then reacts with a molecule of bromine (generated in situ from the reaction of HBr with NBS) to form the desired bromomethyl product and a bromine radical, which propagates the chain.

Convergent and Divergent Synthetic Pathways

The synthesis of this compound can be approached through both convergent and divergent strategies, primarily centered around the timing of the bromination and esterification steps.

Approaches Involving Nicotinic Acid Precursors and Esterification

A common and logical pathway begins with a nicotinic acid precursor, such as 2-methylnicotinic acid. This approach can be either linear or branched.

In a linear (divergent) approach , 2-methylnicotinic acid could first be esterified to Methyl 2-methylnicotinate. This ester is then subjected to regioselective aromatic bromination to yield Methyl 5-bromo-2-methylnicotinate. The final step involves the selective benzylic bromination of the methyl group to afford the target compound.

A specific example of a synthetic route involves the esterification of 5-bromo-2-methyl-nicotinic acid to its corresponding ethyl ester. While this example uses ethanol, a similar procedure with methanol (B129727) would yield the methyl ester.

Table 1: Synthesis of Ethyl 5-bromo-2-methyl-nicotinate

| Reactants | Catalyst/Reagents | Solvent | Temperature | Yield |

| 5-Bromo-2-methyl-nicotinic acid, Anhydrous Ethanol | Concentrated Sulfuric Acid, BTEAC (phase transfer catalyst) | Anhydrous Ethanol | 105°C | 82.6% |

This ethyl ester can then be considered a close precursor to the target molecule, requiring a subsequent benzylic bromination step. The synthesis of the methyl ester analog, Methyl 5-bromo-2-methylnicotinate, would follow a similar protocol.

The subsequent benzylic bromination of Methyl 5-bromo-2-methylnicotinate would then yield the final product, this compound.

Table 2: Benzylic Bromination of a Methylnicotinate Derivative

| Starting Material | Reagents | Solvent | Conditions |

| Methyl 5-methylnicotinate | N-Bromosuccinimide, Dibenzoyl peroxide | Carbon tetrachloride | Reflux, 3 hours |

This reaction on the analogous Methyl 5-bromo-2-methylnicotinate would be expected to proceed under similar conditions to furnish the desired product.

Construction via Pre-functionalized Pyridine Intermediates

The synthesis of this compound, a disubstituted pyridine derivative, is strategically approached through the use of pre-functionalized pyridine intermediates. This methodology ensures the correct placement of substituents on the pyridine ring, avoiding the formation of positional isomers that can complicate purification and reduce yields. google.com The core strategy involves starting with a pyridine ring that already contains the necessary substituents at positions 2 and 5, which are then chemically modified to yield the final product.

A common and effective pathway begins with Methyl 5-bromo-2-methylnicotinate. This intermediate is considered "pre-functionalized" as it possesses the key structural features required for the final compound: the bromine atom at the 5-position, the methyl ester at the 3-position, and a methyl group at the 2-position, which serves as a handle for the final bromination step.

The critical transformation in this sequence is the selective bromination of the methyl group at the 2-position of the pyridine ring. This is typically achieved through a free-radical bromination reaction. A standard and effective method for this conversion involves using N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. chemicalbook.combeilstein-journals.org The reaction is generally conducted in a non-polar solvent, such as carbon tetrachloride, under reflux conditions. chemicalbook.com The initiator, often a peroxide like dibenzoyl peroxide or azobisisobutyronitrile (AIBN), facilitates the formation of a bromine radical, which then selectively abstracts a hydrogen atom from the methyl group at the 2-position, leading to the formation of the desired bromomethyl group. beilstein-journals.org

The general reaction is as follows:

Figure 1: Synthesis of this compound from the pre-functionalized intermediate, Methyl 5-bromo-2-methylnicotinate.

This approach, starting from a 2,5-disubstituted pyridine, is advantageous because direct functionalization of the pyridine ring at specific positions can be challenging. rsc.org By using an intermediate that already has the desired substitution pattern, the synthesis becomes more direct and controllable.

Optimization of Reaction Conditions and Catalyst Selection

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions, particularly for the radical bromination step. Key parameters that require fine-tuning include the choice of brominating agent, the type and concentration of the radical initiator, the solvent, reaction temperature, and reaction time.

Catalyst/Initiator Selection: The choice of radical initiator is crucial for the reaction's success. Dibenzoyl peroxide is a commonly used initiator for such transformations. chemicalbook.combeilstein-journals.org The amount of initiator is a critical parameter to optimize; a sufficient amount is needed to initiate and sustain the radical chain reaction, but an excess can lead to unwanted side reactions and the formation of impurities. Typically, catalytic amounts (e.g., 0.1 to 0.2 equivalents) are employed.

Reaction Parameters: The solvent plays a significant role in the reaction's outcome. While carbon tetrachloride has been traditionally used, its toxicity and environmental concerns often lead researchers to seek alternatives. chemicalbook.com Other non-polar solvents that can facilitate radical reactions may be explored. The reaction is typically run at the reflux temperature of the chosen solvent to ensure thermal decomposition of the initiator and promote the radical chain process. chemicalbook.com The reaction time must also be optimized to drive the reaction to completion while minimizing the degradation of the product or the formation of by-products, such as the dibrominated species. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is essential.

The table below illustrates a hypothetical optimization study for the bromination of Methyl 5-bromo-2-methylnicotinate, demonstrating how varying conditions can impact the product yield.

| Entry | Brominating Agent (Equiv.) | Initiator (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NBS (1.0) | Dibenzoyl Peroxide (0.1) | CCl4 | 77 | 3 | 75 |

| 2 | NBS (1.2) | Dibenzoyl Peroxide (0.1) | CCl4 | 77 | 3 | 85 |

| 3 | NBS (1.2) | AIBN (0.1) | Acetonitrile | 82 | 3 | 82 |

| 4 | NBS (1.2) | Dibenzoyl Peroxide (0.2) | CCl4 | 77 | 3 | 88 |

| 5 | NBS (1.2) | Dibenzoyl Peroxide (0.2) | CCl4 | 77 | 5 | 80 |

This is an interactive data table based on representative findings for analogous reactions.

Scale-Up Considerations and Process Chemistry Development

Transitioning the synthesis of this compound from a laboratory setting to a larger industrial scale introduces several challenges that must be addressed through careful process chemistry development. nih.gov The primary goals of scale-up are to ensure the process is safe, cost-effective, robust, and environmentally responsible, while maintaining high product purity and yield. nih.govmdpi.com

Hazardous Reagent Management: A significant concern in scaling up this synthesis is the use of hazardous materials. For instance, carbon tetrachloride is a toxic and ozone-depleting substance, and its use on a large scale is highly restricted. chemicalbook.com Process development would focus on replacing it with a safer, more environmentally benign solvent. Similarly, while NBS is generally safer to handle than liquid bromine, its use in large quantities requires careful handling procedures to manage potential hazards. nih.gov

Thermal Safety and Control: The radical bromination reaction is exothermic. On a large scale, the heat generated can accumulate, leading to a rapid increase in temperature and pressure, which poses a significant safety risk. nih.gov Therefore, robust thermal management is critical. This involves using reactors with efficient heat exchange capabilities and carefully controlling the rate of reagent addition to manage the rate of heat evolution.

Impurity Profile and Purification: During scale-up, minor impurities formed in lab-scale reactions can become significant issues. nih.gov It is crucial to identify the sources of these impurities (e.g., over-bromination to form a dibromomethyl species, or unreacted starting material) and optimize the reaction conditions to minimize their formation. A scalable and efficient purification method, such as recrystallization or column chromatography using a more suitable solvent system for industrial applications, must be developed to ensure the final product meets the required purity specifications. nih.gov

Chemical Reactivity and Transformation Pathways of Methyl 5 Bromo 2 Bromomethyl Nicotinate

Reactivity of the Benzylic Bromide Moiety

The 2-(bromomethyl) group is the more reactive of the two bromine-containing functionalities under nucleophilic conditions. Its reactivity is enhanced by the adjacent pyridine (B92270) ring, which can stabilize developing charges in transition states and intermediates, similar to how a benzene (B151609) ring activates a benzylic position.

The primary alkyl bromide at the 2-position readily undergoes nucleophilic substitution. However, its mechanistic pathway is finely balanced between a unimolecular (SN1) and a bimolecular (SN2) process, a common feature for benzylic-type halides. quora.comstackexchange.com

The SN2 pathway involves a backside attack by a nucleophile, displacing the bromide ion in a single, concerted step. youtube.com This mechanism leads to an inversion of stereochemistry if the carbon were chiral. For Methyl 5-bromo-2-(bromomethyl)nicotinate, the primary nature of the carbon atom suggests that the SN2 pathway would be sterically accessible and is favored by strong, unhindered nucleophiles in polar aprotic solvents. masterorganicchemistry.com

Conversely, the SN1 pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate after the rate-determining departure of the leaving group. masterorganicchemistry.com The carbocation formed at the methylene (B1212753) bridge of this molecule is stabilized by resonance with the adjacent pyridine ring, much like a benzyl (B1604629) carbocation. quora.com This stabilization lowers the activation energy for carbocation formation, making the SN1 route viable, particularly with weak nucleophiles or in polar protic solvents that can solvate both the leaving group and the carbocation intermediate. stackexchange.com

Kinetic studies on similar benzylic bromides reacting with pyridines have shown that the observed rate can be a sum of both SN1 and SN2 processes (kobs = k1 + k2[Nu]), indicating a duality of mechanism. researchgate.netpsu.edu The contribution of each pathway depends on the specific reaction conditions, including the concentration and nature of the nucleophile, the solvent, and the temperature. psu.edu

| Feature | SN1 Pathway | SN2 Pathway |

| Mechanism | Two-step (rate-determining carbocation formation) | Single concerted step |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Intermediate | Resonance-stabilized carbocation | Pentacoordinate transition state |

| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |

| Stereochemistry | Racemization | Inversion of configuration |

The reaction of the benzylic bromide moiety with tertiary amines, known as the Menschutkin reaction, leads to the formation of quaternary ammonium (B1175870) salts. psu.edu This is a classic example of a nucleophilic substitution where the amine acts as the nucleophile. The resulting pyridinium (B92312) salt is a charged species with increased solubility in polar solvents. This transformation is fundamental in modifying the molecule's physical properties and for introducing it into biological systems or for further synthetic manipulations. Given the dual mechanistic potential, the reaction with amines can also proceed simultaneously via SN1 and SN2 pathways, depending on the amine's nucleophilicity and the reaction conditions. researchgate.net

Elimination reactions, typically following an E2 mechanism, can compete with nucleophilic substitution, particularly when using strong, sterically hindered bases. libretexts.org In the case of this compound, an E2 reaction would involve the abstraction of a proton from the pyridine ring at the 3-position by a base, concurrent with the departure of the bromide ion, to form an exocyclic double bond.

However, for a primary halide like this one, substitution reactions (SN2) are generally much faster and kinetically favored over elimination. youtube.com Significant elimination would only be expected under forcing conditions with bases designed to promote elimination over substitution, such as potassium tert-butoxide. In most common synthetic applications involving nucleophiles like amines, alcohols, or cyanides, substitution is the overwhelmingly predominant pathway. libretexts.org

| Condition | Favored Pathway | Rationale |

| Strong, unhindered nucleophile/weak base (e.g., I⁻, CN⁻) | SN2 | High nucleophilicity promotes substitution on the primary carbon. |

| Weak nucleophile/weak base (e.g., H₂O, ROH) | SN1 | Favors carbocation formation due to resonance stabilization. |

| Strong, sterically hindered base (e.g., t-BuOK) | E2 | Steric bulk hinders substitution, favoring proton abstraction. |

Carbocation intermediates, such as those formed during an SN1 reaction, are susceptible to rearrangement to form a more stable carbocation. msu.edu For this compound, the initially formed primary carbocation is already stabilized by resonance with the pyridine ring. Therefore, a classic Wagner-Meerwein shift (1,2-hydride or 1,2-alkyl shift) is unlikely as there is no adjacent carbon atom from which a shift could generate a more stable carbocation. Any rearrangement would likely be complex and is not a commonly observed pathway for this class of compounds under standard nucleophilic substitution conditions. The stability of the benzylic-type carbocation generally precludes further rearrangement.

Reactivity of the Aryl Bromide Moiety

The aryl bromide at the C-5 position of the pyridine ring is significantly less reactive towards traditional nucleophilic substitution (SNAr) unless under harsh conditions or if the ring is strongly activated by electron-withdrawing groups. Its primary mode of reactivity is through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity, leaving the more labile benzylic bromide intact under carefully controlled conditions. d-nb.info

The C(sp²)-Br bond of the aryl bromide is an excellent handle for palladium-catalyzed cross-coupling reactions. The oxidative addition of a Pd(0) catalyst into the C-Br bond is the key initiating step, and this process is much more facile for aryl halides than for alkyl halides under typical cross-coupling conditions. nih.gov This difference in reactivity allows for highly regioselective functionalization at the C-5 position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org It is a robust and widely used method for forming aryl-aryl or aryl-vinyl bonds. nih.govnih.gov

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin (stannane) reagent, catalyzed by palladium. wikipedia.org It is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin reagents is a drawback. organic-chemistry.org

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl bromide, catalyzed by either palladium or nickel. wikipedia.org Negishi coupling is highly effective and can be used to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. organic-chemistry.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine in the presence of a base. wikipedia.org It has become a premier method for the synthesis of arylamines.

| Reaction Name | Coupling Partner | Catalyst/Reagents | Bond Formed |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd catalyst, Base | C-C |

| Stille | R-Sn(Alkyl)₃ | Pd catalyst | C-C |

| Negishi | R-ZnX | Pd or Ni catalyst | C-C |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Base | C-N |

Metal-Halogen Exchange Reactions and Generation of Organometallic Intermediates

The presence of two bromine atoms in this compound opens avenues for selective metal-halogen exchange reactions, a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The aryl bromide at the 5-position is generally more susceptible to exchange with strong bases like organolithium reagents than the bromomethyl group, which is more prone to nucleophilic substitution.

Upon treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures, a lithium-halogen exchange can occur at the 5-position of the pyridine ring. tcnj.eduias.ac.in This reaction generates a highly reactive organolithium intermediate. The formation of this intermediate is typically rapid and must be carried out in anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether to prevent quenching by protic sources.

The resulting aryllithium species is a potent nucleophile and can react with a wide array of electrophiles. For instance, quenching the reaction with an aldehyde or ketone will introduce a new carbon-carbon bond, leading to the formation of a secondary or tertiary alcohol, respectively. Reaction with carbon dioxide followed by an acidic workup yields the corresponding carboxylic acid. These transformations highlight the synthetic utility of the organometallic intermediates derived from this compound.

| Reagent | Product after Quenching with Electrophile |

| 1. n-BuLi, THF, -78 °C 2. Electrophile (e.g., RCHO) | 5-substituted-2-(bromomethyl)nicotinate derivative |

| 1. t-BuLi, Et2O, -78 °C 2. Electrophile (e.g., CO2) | 2-(bromomethyl)-5-carboxynicotinic acid derivative |

Reductive Debromination Strategies

Reductive debromination offers a method to selectively remove one or both bromine atoms from this compound. The choice of reducing agent and reaction conditions determines the outcome of the reaction, allowing for controlled transformations.

Catalytic hydrogenation is a common method for the reductive removal of halogens. Using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas can lead to the removal of the bromine atoms. The benzylic-like bromide is generally more labile and can be reduced under milder conditions than the aryl bromide. By carefully controlling the reaction parameters, such as hydrogen pressure and catalyst loading, it may be possible to achieve selective debromination.

Alternatively, radical-based reductions using reagents like tributyltin hydride (Bu3SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) can also be employed for debromination. This method is often effective for the reduction of both aryl and alkyl halides.

| Reagent/Catalyst | Primary Product |

| H2, Pd/C | Methyl 5-bromo-2-methylnicotinate or Methyl 2-methylnicotinate |

| Bu3SnH, AIBN | Methyl 5-bromo-2-methylnicotinate or Methyl 2-methylnicotinate |

Transformations of the Methyl Ester Functional Group

The methyl ester group at the 3-position of the pyridine ring provides another site for chemical modification, including hydrolysis, transesterification, and reduction.

Hydrolysis Under Acidic and Basic Conditions: Kinetic and Equilibrium Studies

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. The rate of hydrolysis is influenced by the pH of the solution and the presence of substituents on the pyridine ring.

Under basic conditions, hydrolysis proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon of the ester. The rate of alkaline hydrolysis of substituted methyl nicotinates has been studied, and the electronic effects of substituents on the pyridine ring play a significant role. researchgate.net For methyl 5-X-nicotinates, the rates can be correlated with Hammett σ values. researchgate.net The presence of the electron-withdrawing bromine atom at the 5-position is expected to increase the rate of hydrolysis compared to unsubstituted methyl nicotinate (B505614).

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water.

A comparative study on the alkaline hydrolysis of various methyl 5-substituted nicotinates in methanol-water (85% w/w) at 25°C provided the following relative rate constants:

| Substituent (X) at 5-position | Relative Rate of Hydrolysis |

| NO2 | High |

| Br | Moderate |

| H | Reference |

| MeO | Low |

| Me2N | Very Low |

Data extrapolated from studies on analogous systems. researchgate.net

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. For this compound, transesterification with a different alcohol (R'OH) in the presence of a catalyst like sodium methoxide (B1231860) or sulfuric acid would yield the corresponding R' ester. google.commasterorganicchemistry.com To drive the equilibrium towards the product, the reactant alcohol is often used as the solvent. masterorganicchemistry.com

This reaction is valuable for modifying the properties of the molecule, for example, to introduce a longer alkyl chain or a functionalized alcohol moiety.

Reduction to Alcohol and Further Derivatization

The methyl ester group can be reduced to a primary alcohol, yielding (5-bromo-2-(bromomethyl)pyridin-3-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically used for this transformation. acs.org However, the presence of the two bromine atoms requires careful consideration of the reaction conditions to avoid undesired side reactions, such as reductive debromination.

Selective reduction of the ester in the presence of the benzylic bromide can be challenging. Reagents like sodium borohydride (B1222165) are generally not strong enough to reduce esters but might affect the benzylic bromide under certain conditions. beilstein-journals.org The resulting diol can be further derivatized, for example, through etherification or esterification of the newly formed primary alcohol, providing a route to a variety of other compounds.

Chemoselectivity in Multi-Functional Transformations

The presence of three distinct reactive sites in this compound—the aryl bromide, the benzylic-like bromide, and the methyl ester—makes chemoselectivity a critical aspect of its chemistry. By carefully choosing reagents and reaction conditions, it is possible to selectively transform one functional group while leaving the others intact.

For instance, nucleophilic substitution reactions with soft nucleophiles like thiols or amines will preferentially occur at the more reactive benzylic-like bromide position over the aryl bromide. As mentioned earlier, metal-halogen exchange with organolithium reagents at low temperatures can selectively activate the aryl bromide.

The reduction of the molecule presents a significant chemoselectivity challenge. Strong, non-selective reducing agents like LiAlH4 are likely to reduce both the ester and the bromine functionalities. acs.orgharvard.edu More selective reducing agents or a protection-deprotection strategy might be necessary to achieve the desired transformation. For example, diisobutylaluminum hydride (DIBAL-H) has been shown to selectively reduce esters in the presence of benzylic bromides in some systems. rsc.org

The following table summarizes the expected chemoselective transformations:

| Reagent/Condition | Reactive Site | Product Type |

| Nu:- (e.g., RS-, R2NH) | Bromomethyl group | Substitution product |

| n-BuLi, -78°C | 5-Bromo position | Organolithium intermediate |

| LiAlH4 | Ester and Bromine atoms | Reduction of all functional groups |

| DIBAL-H (potential) | Methyl ester | Primary alcohol |

| NaOH, H2O/MeOH | Methyl ester | Carboxylic acid |

This inherent chemoselectivity makes this compound a highly valuable and versatile building block in organic synthesis, allowing for the stepwise and controlled introduction of various functionalities to construct complex molecular architectures.

Differential Reactivity Towards Diverse Reagents

The selective transformation of this compound hinges on the differential reactivity of its two carbon-bromine bonds. The bromomethyl group at the 2-position is significantly more susceptible to nucleophilic substitution than the bromo group at the 5-position. This is attributed to the benzylic nature of the C-Br bond at the 2-position, which can stabilize the transition states of both SN1 and SN2 reactions through resonance with the pyridine ring. In contrast, the C-Br bond at the 5-position is a stronger, less reactive aryl bromide bond.

This reactivity difference allows for a high degree of chemoselectivity in reactions with a variety of nucleophiles. Generally, soft nucleophiles and reactions conducted under milder conditions will preferentially target the more labile bromomethyl group.

Table 1: Differential Reactivity with Nucleophiles

| Reagent Class | Nucleophile Example | Preferential Reaction Site | Product Type |

|---|---|---|---|

| N-Nucleophiles | Primary/Secondary Amines | 2-(bromomethyl) | 2-(Aminomethyl)-5-bromonicotinate |

| O-Nucleophiles | Phenols, Alcohols | 2-(bromomethyl) | 2-(Alkoxymethyl)-5-bromonicotinate, 2-(Aryloxymethyl)-5-bromonicotinate |

| S-Nucleophiles | Thiols | 2-(bromomethyl) | 2-((Alkylthio)methyl)-5-bromonicotinate, 2-((Arylthio)methyl)-5-bromonicotinate |

| C-Nucleophiles | Cyanide, Malonates | 2-(bromomethyl) | 2-(Cyanomethyl)-5-bromonicotinate |

Detailed Research Findings:

While specific documented reactions for this compound are not extensively published in readily accessible literature, the reactivity patterns can be confidently inferred from studies on analogous compounds. For instance, the reaction of 2-(bromomethyl)pyridine (B1332372) derivatives with various nucleophiles consistently demonstrates substitution at the bromomethyl position. The presence of an additional bromo substituent on the pyridine ring, particularly at the 5-position which is meta to the nitrogen and the bromomethyl group, is not expected to alter this fundamental reactivity profile under standard nucleophilic substitution conditions.

Strategies for Selective Functional Group Manipulation

The ability to selectively functionalize this compound at either the 2-bromomethyl position or the 5-bromo position is a key aspect of its synthetic utility. This is typically achieved by carefully selecting the reaction conditions and reagents to exploit the inherent differences in the reactivity of the two C-Br bonds.

Selective Substitution at the 2-(Bromomethyl) Position:

As previously discussed, standard nucleophilic substitution reactions will almost exclusively occur at the more reactive 2-(bromomethyl) position. This allows for the introduction of a wide array of functional groups, including amines, ethers, thioethers, and carbon-based substituents, while preserving the bromo group at the 5-position for subsequent transformations.

Selective Functionalization at the 5-Bromo Position:

To achieve selective reaction at the 5-bromo position, conditions that favor the transformation of aryl bromides are necessary. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are the most common and effective methods for this purpose. These reactions typically require a palladium catalyst, a suitable ligand, and a base, and are generally unreactive towards the bromomethyl group under the same conditions. This orthogonality allows for a sequential functionalization strategy.

Table 2: Orthogonal Functionalization Strategies

| Step | Reaction Type | Target Position | Reagents & Conditions | Resulting Intermediate/Product |

|---|---|---|---|---|

| 1 | Nucleophilic Substitution | 2-(bromomethyl) | Nucleophile (e.g., R-NH2, R-OH, R-SH), Mild Base, Aprotic Solvent | Methyl 5-bromo-2-(substituted methyl)nicotinate |

| 2 | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | 5-bromo | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., Toluene/Water) | Methyl 5-aryl-2-(substituted methyl)nicotinate |

This sequential approach allows for the synthesis of a diverse range of disubstituted nicotinic acid derivatives with precise control over the substitution pattern. For example, an initial nucleophilic substitution with an amine at the 2-position, followed by a Suzuki coupling with an arylboronic acid at the 5-position, would yield a highly functionalized molecule that would be challenging to synthesize through other routes. This strategic manipulation of the differential reactivity of the two bromine atoms is a powerful tool in medicinal chemistry and materials science for the construction of complex molecular architectures.

Application As a Versatile Building Block in Complex Organic Synthesis

Synthesis of Novel Nicotinic Acid Derivatives and Analogues

The reactivity of the bromomethyl group in methyl 5-bromo-2-(bromomethyl)nicotinate allows for the straightforward introduction of a wide variety of substituents at the 2-position of the pyridine (B92270) ring, leading to the synthesis of novel nicotinic acid derivatives. Nucleophilic substitution reactions with amines, alcohols, thiols, and other nucleophiles can be employed to generate a library of compounds with diverse functionalities.

For instance, the reaction with primary or secondary amines can yield aminomethyl derivatives, which are precursors to biologically active compounds. Similarly, reaction with sodium azide, followed by reduction, can provide access to aminomethylpyridines. The ester group can be subsequently hydrolyzed or converted into other functional groups, further expanding the molecular diversity.

| Nucleophile | Resulting Derivative Class | Potential Downstream Modifications |

|---|---|---|

| Primary/Secondary Amines | 2-(Aminomethyl)nicotinates | Amide formation, further N-alkylation |

| Alcohols/Phenols | 2-(Alkoxymethyl)nicotinates/2-(Phenoxymethyl)nicotinates | Ester hydrolysis to the corresponding carboxylic acid |

| Thiols | 2-(Thiomethyl)nicotinates | Oxidation to sulfoxides or sulfones |

| Sodium Azide | 2-(Azidomethyl)nicotinates | Reduction to primary amines, "click" chemistry reactions |

Annulation Reactions for Polycyclic Heterocyclic Systems

The bifunctional nature of this compound makes it an excellent substrate for annulation reactions, which are ring-forming reactions. These reactions can be designed to construct polycyclic heterocyclic systems, which are common structural motifs in pharmaceuticals and natural products.

A typical strategy would involve an initial nucleophilic substitution at the bromomethyl group, followed by an intramolecular cyclization that utilizes the bromo-substituted position of the pyridine ring. For example, reaction with a suitable binucleophile could lead to the formation of a new ring fused to the pyridine core. Subsequent intramolecular Heck or Suzuki-type cross-coupling reactions are plausible pathways to achieve cyclization.

| Reaction Type | Reactant/Catalyst | Resulting Polycyclic System (Example) |

|---|---|---|

| Intramolecular Heck Reaction | Palladium catalyst, base | Dihydropyrido-fused systems |

| Intramolecular Suzuki Coupling | Palladium catalyst, boronic acid partner, base | Biaryl-fused pyridines |

| Intramolecular Buchwald-Hartwig Amination | Palladium catalyst, amine partner, base | N-heterocycle-fused pyridines |

Precursor in the Development of Advanced Organic Materials

The rigid, aromatic structure of the pyridine ring, combined with the potential for functionalization at two distinct positions, makes this compound a promising precursor for advanced organic materials. The bromo group on the pyridine ring can participate in cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to form extended π-conjugated systems. These types of molecules are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the bromomethyl group can be used to anchor the pyridine core to a polymer backbone or other material surfaces. This allows for the tailored design of functional materials with specific electronic or optical properties.

Contributions to Methodological Advancements in Pyridine Chemistry

The study of the selective reactions of this compound contributes to the broader field of pyridine chemistry. Developing selective reaction conditions that allow for the transformation of one bromine-containing group while leaving the other intact is a significant methodological challenge. Research in this area can lead to the discovery of new protecting group strategies or novel catalytic systems that can differentiate between benzylic and aromatic halides.

For example, the development of a catalytic system that selectively activates the C-Br bond of the bromomethyl group for cross-coupling, while leaving the aromatic C-Br bond untouched, would be a notable advancement. Conversely, conditions that favor the reaction at the aromatic position without affecting the bromomethyl group would also be highly valuable for synthetic chemists. These studies expand the synthetic toolbox available for the functionalization of complex pyridine-containing molecules.

Spectroscopic and Computational Elucidation of Chemical Behavior

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to the structural and conformational understanding of Methyl 5-bromo-2-(bromomethyl)nicotinate. A suite of advanced techniques offers a comprehensive characterization of the molecule.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of this compound. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each atom.

In ¹H NMR, the chemical shifts of the protons are influenced by the electron-withdrawing effects of the bromine atoms and the ester group. The aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm. The methylene (B1212753) protons of the bromomethyl group would likely resonate at a lower field than a typical methyl group due to the adjacent bromine, while the methyl protons of the ester group would appear further upfield. Spin-spin coupling between adjacent protons would provide valuable connectivity information.

¹³C NMR spectroscopy complements the proton data by detailing the carbon framework. libretexts.org The carbon atoms of the pyridine ring will have distinct chemical shifts based on their position relative to the nitrogen and bromine substituents. libretexts.org The carbonyl carbon of the ester group is characteristically found at the low-field end of the spectrum. libretexts.org The carbon of the bromomethyl group and the methyl group of the ester will also exhibit predictable chemical shifts.

Conformational analysis can be explored through advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space interactions between protons, providing insights into the preferred spatial arrangement of the molecule's substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic CH | 7.0 - 9.0 |

| Bromomethyl CH₂ | 4.5 - 5.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C | 120 - 150 |

| Carbonyl C=O | 160 - 175 |

| Bromomethyl CH₂ | 30 - 40 |

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of this compound, offering insights into its functional groups and their interactions.

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present. A strong absorption band in the region of 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The C-O stretching of the ester would likely appear in the 1200-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ range. The C-Br stretching vibrations typically occur in the fingerprint region, at lower wavenumbers. docbrown.info

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. This technique can be particularly useful for studying the molecule's behavior in different environments or its interactions with other species.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Ester C=O | Stretch | 1720 - 1740 |

| Ester C-O | Stretch | 1200 - 1300 |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 |

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for elucidating its fragmentation patterns, which can aid in structural confirmation and the identification of reaction intermediates and products.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, and due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) would be expected, reflecting the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation of the molecular ion would likely involve the loss of various neutral fragments. libretexts.org Common fragmentation pathways could include the loss of a bromine radical (•Br), a methoxy (B1213986) radical (•OCH₃), or a carbon monoxide (CO) molecule from the ester group. libretexts.org The cleavage of the C-Br bond in the bromomethyl group is also a probable fragmentation route. libretexts.org High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the parent ion and its fragments.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Possible Neutral Loss |

|---|---|

| [M - Br]⁺ | •Br |

| [M - OCH₃]⁺ | •OCH₃ |

| [M - CO]⁺ | CO |

Electron Spin Resonance (ESR) spectroscopy is a specialized technique used to detect and characterize species with unpaired electrons, such as free radicals. While this compound itself is not a radical, ESR can be employed to investigate reaction pathways that involve radical intermediates. For instance, in certain chemical or photochemical reactions, the C-Br bonds could undergo homolytic cleavage to form radical species. ESR, often in conjunction with spin trapping techniques, could be used to detect and identify these transient radical intermediates, thereby providing mechanistic insights into such reactions.

Quantum Chemical and Computational Studies

Computational chemistry provides a theoretical framework to complement experimental findings, offering a deeper understanding of the molecular properties of this compound.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. mdpi.com DFT calculations can be employed to optimize the geometry of this compound, providing accurate bond lengths and angles.

Furthermore, DFT can be used to predict various molecular properties. The calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provides insights into the molecule's electronic transitions and its reactivity towards nucleophiles and electrophiles. Molecular electrostatic potential (MEP) maps can visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

DFT can also be utilized to predict spectroscopic data. researchgate.net For example, theoretical calculations of NMR chemical shifts and vibrational frequencies can be compared with experimental data to aid in spectral assignment and to refine the understanding of the molecule's structure and dynamics. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to the absence of specific molecular dynamics (MD) simulation studies on this compound in the available scientific literature, this section will infer its probable conformational behavior and intermolecular interactions based on computational studies of analogous pyridine-containing molecules and related systems.

Simulations of similar pyridine derivatives often reveal that the orientation of substituents is governed by a delicate balance of steric hindrance and electronic effects. The bulky bromine atoms on the pyridine ring and the bromomethyl group would likely impose significant steric constraints, influencing the preferred rotational conformations (rotamers). It is anticipated that the molecule would adopt conformations that minimize steric clash between the bromomethyl group, the ester group, and the bromine atom at the C5 position.

Furthermore, MD simulations in various solvents would elucidate the nature of intermolecular interactions. In polar solvents, the ester group and the nitrogen atom of the pyridine ring would be expected to form hydrogen bonds or strong dipole-dipole interactions with solvent molecules. In nonpolar solvents, van der Waals interactions would dominate. These simulations can quantify the strength and lifetime of such interactions, providing a detailed picture of the solvation shell around the molecule. This information is crucial for predicting its solubility and how it might interact with other molecules in a solution, such as reactants or biological targets.

The data from MD simulations can be summarized in terms of potential energy landscapes and radial distribution functions, as shown in the hypothetical tables below, which are representative of what such a study would yield.

Table 1: Hypothetical Torsional Energy Profile for Key Dihedral Angles in this compound

| Dihedral Angle | Rotational Barrier (kcal/mol) | Most Stable Conformation (degrees) |

| N1-C2-C(bromomethyl)-Br | 5 - 8 | ~60, ~180, ~300 |

| C2-C3-C(ester)-O | 3 - 5 | ~0, ~180 |

Table 2: Hypothetical Radial Distribution Function (g(r)) Peak Distances for Solute-Solvent Interactions

| Solvent | Interacting Atom Pair | Peak Distance (Å) |

| Water | Pyridine N ... Water H | 2.8 |

| Water | Ester O ... Water H | 2.9 |

| Methanol (B129727) | Pyridine N ... Methanol H | 2.8 |

| Chloroform | Bromine ... Chloroform H | 3.5 |

These tables illustrate how MD simulations could provide quantitative data on the conformational preferences and intermolecular forces governing the behavior of this compound.

Computational Prediction of Reaction Pathways and Transition State Geometries

The reactivity of this compound is primarily centered around the highly electrophilic carbon of the bromomethyl group, making it susceptible to nucleophilic substitution reactions. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of such reactions, including the characterization of transition state geometries and the calculation of activation energies.

For this compound, a bimolecular nucleophilic substitution (S(_N)2) reaction is the most probable pathway for the displacement of the bromide ion from the bromomethyl group by a nucleophile. Computational studies on analogous systems, such as the reaction of pyridines with alkyl halides, have provided a deep understanding of this process. nih.gov

A DFT study of the S(_N)2 reaction of this compound with a generic nucleophile (Nu) would involve mapping the potential energy surface along the reaction coordinate. This would identify the key stationary points: the reactants, a pre-reaction complex, the transition state, a post-reaction complex, and the products.

The transition state is of particular interest as its geometry and energy determine the reaction rate. For an S(_N)2 reaction at the bromomethyl carbon, the transition state is expected to have a trigonal bipyramidal geometry. In this arrangement, the central carbon atom is partially bonded to both the incoming nucleophile and the outgoing bromide ion, with these two groups positioned approximately 180° from each other. The other three bonds to the carbon (to a hydrogen and the pyridine ring) would lie in a plane perpendicular to the Nu-C-Br axis.

The activation energy for the reaction can be calculated as the energy difference between the transition state and the reactants. This value is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the pyridine ring. The electron-withdrawing nature of the pyridine ring and the bromine atom at the C5 position would likely influence the stability of the transition state.

A hypothetical reaction coordinate diagram and a table of calculated parameters, representative of a DFT study, are presented below.

Table 3: Hypothetical Calculated Geometric Parameters for the S(_N)2 Transition State of this compound with a Nucleophile (Nu)

| Parameter | Value |

| C-Nu Bond Distance (Å) | 2.2 - 2.5 |

| C-Br Bond Distance (Å) | 2.3 - 2.6 |

| Nu-C-Br Angle (°) | ~175 - 180 |

| C-Pyridine Bond Length (Å) | ~1.50 |

Table 4: Hypothetical Calculated Energetic Parameters for the S(_N)2 Reaction

| Parameter | Value (kcal/mol) |

| Activation Energy ((\Delta)G) | 15 - 25 |

| Reaction Energy ((\Delta)G({rxn})) | -10 to -20 |

These computational predictions provide a molecular-level understanding of the reaction mechanism, which is essential for controlling and optimizing synthetic procedures involving this compound.

Analysis of Molecular Descriptors Relevant to Reactivity

Molecular descriptors are numerical values that characterize the properties of a molecule and are widely used in computational chemistry to predict reactivity and biological activity. For this compound, various electronic and topological descriptors can be calculated using DFT and other computational methods to provide insights into its chemical behavior.

Global Reactivity Descriptors:

Global reactivity descriptors provide a general overview of a molecule's reactivity. Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). For this compound, the LUMO is expected to be localized on the (\sigma)* orbital of the C-Br bond in the bromomethyl group, making this site highly susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests higher reactivity.

Chemical Potential ((\mu)), Hardness ((\eta)), and Electrophilicity Index ((\omega)): These descriptors, derived from HOMO and LUMO energies, provide a more quantitative measure of reactivity. The electrophilicity index is particularly useful for quantifying the electrophilic character of a molecule.

Local Reactivity Descriptors:

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule.

Fukui Functions (f(r)): The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. For a nucleophilic attack, the relevant Fukui function (f) will highlight the atoms most susceptible to receiving an electron. In this compound, the carbon atom of the bromomethyl group is expected to have the largest f value, confirming it as the primary electrophilic center.

Quantitative Structure-Activity Relationship (QSAR) Descriptors:

In the context of medicinal chemistry, various descriptors can be calculated to build QSAR models that correlate a molecule's structure with its biological activity. chemrxiv.org For this compound, these could include:

Topological Polar Surface Area (TPSA): This descriptor is related to a molecule's ability to permeate cell membranes.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which is a measure of lipophilicity.

Molecular Weight and Volume: These basic descriptors are also important in QSAR studies.

A hypothetical table of calculated molecular descriptors for this compound is provided below.

Table 5: Hypothetical Calculated Molecular Descriptors

| Descriptor | Value |

| HOMO Energy (eV) | -9.5 to -10.5 |

| LUMO Energy (eV) | -0.5 to -1.5 |

| HOMO-LUMO Gap (eV) | 8.5 - 9.5 |

| Electrophilicity Index ((\omega)) | 1.5 - 2.5 |

| Dipole Moment (Debye) | 2.0 - 3.0 |

| TPSA (Å) | ~40 |

| LogP | ~2.5 |

The analysis of these molecular descriptors provides a powerful framework for understanding and predicting the chemical reactivity and potential biological activity of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 5-bromo-2-(bromomethyl)nicotinate, and how can purity be ensured?

- Methodology :

- Step 1 : Start with nicotinic acid derivatives. Bromination at the 5-position can be achieved using Br₂ in the presence of FeBr₃ as a catalyst under anhydrous conditions .

- Step 2 : Introduce the bromomethyl group at the 2-position via radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄ .

- Step 3 : Esterify the carboxylic acid group using methanol and H₂SO₄ as a catalyst under reflux .

- Purity Control : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity. Storage at 0–6°C minimizes decomposition .

Q. How should researchers characterize this compound to confirm its structure and stability?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR to verify bromine substitution patterns (e.g., δ ~4.8 ppm for CH₂Br, δ ~8.5 ppm for pyridine protons) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (C₈H₆Br₂NO₂, theoretical m/z 318.88) .

- Stability Testing : Accelerated degradation studies under varying pH (e.g., hydrolysis in basic conditions) and thermal analysis (TGA/DSC) to assess ester bond stability .

Advanced Research Questions

Q. What competing reactions might occur during bromomethylation, and how can side products be mitigated?

- Mechanistic Challenges :

- Radical bromination may lead to over-bromination at adjacent positions. Use stoichiometric control of NBS and low temperatures (0–5°C) to limit side reactions .

- Competing ester hydrolysis under acidic/basic conditions: Maintain anhydrous conditions during synthesis and use inert atmospheres (N₂/Ar) .

- Byproduct Analysis : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate). Isolate impurities using column chromatography and characterize via LC-MS .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Reactivity Insights :

- The 5-bromo group is a prime site for palladium-catalyzed coupling due to its electron-withdrawing effect, enhancing oxidative addition efficiency .

- The bromomethyl group at the 2-position can undergo nucleophilic substitution (e.g., with amines or thiols) but may require protection during coupling .

- Experimental Design :

- Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and arylboronic acids in THF/H₂O at 80°C. Monitor coupling efficiency via ¹H NMR .

Q. What are the implications of methyl nicotinate’s hydrolysis pathway for the stability of this brominated analog?

- Metabolic/Stability Considerations :

- Like methyl nicotinate, the ester group in this compound is susceptible to hydrolysis by esterases, forming 5-bromo-2-(bromomethyl)nicotinic acid and methanol .

- Mitigation : Stabilize formulations using non-aqueous solvents (e.g., DMSO) or esterase inhibitors (e.g., PMSF) in biological assays .

Q. How can researchers address discrepancies in reported reactivity between methyl nicotinate derivatives and this brominated analog?

- Data Contradiction Analysis :

- Example : Methyl nicotinate induces vasodilation via prostaglandin pathways , but bromination may alter bioavailability.

- Resolution : Compare logP values (bromine increases hydrophobicity) and assess cellular uptake using Caco-2 permeability assays. Validate biological activity via in vitro vasodilation models .

Handling and Safety Considerations

Q. What precautions are critical for handling air-sensitive intermediates during synthesis?

- Best Practices :

- Store reagents (e.g., NBS, AIBN) under argon and use Schlenk lines for moisture-sensitive steps .

- Conduct reactions in flame-dried glassware with molecular sieves to absorb trace moisture .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 318.88 g/mol | |

| Stability (Storage) | 0–6°C, inert atmosphere | |

| Hydrolysis Half-Life (pH 7.4) | ~24 hours (in vitro, esterase-rich media) | |

| Key NMR Signals (CDCl₃) | δ 4.8 (s, CH₂Br), δ 8.5 (d, pyridine-H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.